2-(3,5-Dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
CAS No.: 1132664-87-9
Cat. No.: VC5046322
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1132664-87-9 |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.32 |
| IUPAC Name | 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H15NO4S/c1-16-8-3-7(4-9(5-8)17-2)11-13-10(6-18-11)12(14)15/h3-5,10-11,13H,6H2,1-2H3,(H,14,15) |
| Standard InChI Key | LDAFEDIBZPMXFT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2NC(CS2)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, reflects its core structure: a five-membered thiazolidine ring (containing sulfur and nitrogen) fused to a 3,5-dimethoxy-substituted benzene ring and a carboxylic acid group at position 4. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1132664-87-9 |
| Molecular Formula | C₁₂H₁₅NO₄S |
| Molecular Weight | 269.32 g/mol |
| SMILES | COC1=CC(=CC(=C1)OC)C2NC(CS2)C(=O)O |
| InChI Key | LDAFEDIBZPMXFT-UHFFFAOYSA-N |
| XLogP3 | -0.9 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The 3,5-dimethoxy substitution on the phenyl ring introduces steric and electronic effects that influence molecular interactions, while the thiazolidine ring’s conformation affects bioavailability and target binding .
Synthesis and Analytical Methods
Synthetic Pathways
Thiazolidine derivatives are typically synthesized via condensation reactions between cysteine derivatives (e.g., cysteine methyl ester) and aldehydes or ketones, followed by oxidation or functional group modifications . For 2-(3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a plausible route involves:
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Aldehyde Preparation: 3,5-Dimethoxybenzaldehyde is reacted with cysteine in a acidic medium to form the thiazolidine ring.
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Carboxylic Acid Formation: Hydrolysis of the ester intermediate yields the final product .
Purification and Characterization
Chromatographic techniques (HPLC, column chromatography) and recrystallization are employed to isolate the compound. Purity is confirmed via melting point analysis, elemental analysis, and mass spectrometry.
Structure-Activity Relationships (SAR)
Key structural determinants of activity include:
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Methoxy Substitution Pattern: 3,5-Dimethoxy groups confer greater metabolic stability than 3,4-dimethoxy analogs .
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Thiazolidine Ring Conformation: The non-planar ring enhances membrane permeability but reduces aqueous solubility.
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Carboxylic Acid Group: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
Applications and Future Directions
Pharmaceutical Development
This compound is a candidate for:
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Antimicrobial Agents: Optimizing substituents to improve potency against drug-resistant pathogens.
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Anticancer Therapies: Investigating synergy with chemotherapeutic drugs like doxorubicin.
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Metabolic Disease Management: Exploring PPARγ-independent mechanisms for diabetes treatment .
Challenges and Limitations
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Solubility: Low aqueous solubility may limit bioavailability.
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Synthetic Complexity: Multi-step synthesis raises production costs.
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